molecular formula C15H20Cl2FN3 B2534808 1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2059937-59-4

1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Cat. No.: B2534808
CAS No.: 2059937-59-4
M. Wt: 332.24
InChI Key: VINUECGOACXWAD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a chemical compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group attached to a pyrazoloazepine ring system, which is further modified by dimethyl groups and dihydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride typically involves multiple steps, starting with the construction of the pyrazoloazepine core. One common approach is the cyclization of appropriately substituted amines with diketones or β-diketones under acidic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. The use of automated systems and high-throughput screening can optimize reaction parameters, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are frequently used.

  • Substitution: Nucleophiles like sodium fluoride (NaF) and reaction conditions involving polar aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction: Production of alcohols, amines, and other reduced derivatives.

  • Substitution: Introduction of various substituents, including halogens and other functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine

  • 1-(4-Fluorophenyl)ethanone

  • 1-(4-Fluorophenyl)pyrazole

Uniqueness: 1-(4-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride stands out due to its unique pyrazoloazepine core and the presence of dimethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-5-3-12(16)4-6-13;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINUECGOACXWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2C3=CC=C(C=C3)F)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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